molecular formula C23H21ClN4O3 B2913227 4-chloro-3-nitro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide CAS No. 898416-00-7

4-chloro-3-nitro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide

Cat. No.: B2913227
CAS No.: 898416-00-7
M. Wt: 436.9
InChI Key: FKHHEIPWKMVUPH-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and nitro groups, along with a pyridinyl and tetrahydroisoquinolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Nitration and Chlorination: The benzamide core is first nitrated and chlorinated to introduce the nitro and chloro substituents.

    Coupling Reaction: The pyridinyl and tetrahydroisoquinolinyl moieties are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 4-chloro-3-amino-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of isoquinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the presence of the tetrahydroisoquinoline moiety.

    Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential for redox activity, while the tetrahydroisoquinoline moiety may interact with neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitro-N-[2-(pyridin-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide: Similar structure but with a pyridin-2-yl group.

    4-chloro-3-nitro-N-[2-(pyridin-4-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide: Similar structure but with a pyridin-4-yl group.

Uniqueness

The uniqueness of 4-chloro-3-nitro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The combination of the nitro, chloro, pyridinyl, and tetrahydroisoquinolinyl groups provides a unique scaffold for further chemical modifications and biological evaluations.

Properties

IUPAC Name

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c24-20-8-7-17(12-21(20)28(30)31)23(29)26-14-22(18-6-3-10-25-13-18)27-11-9-16-4-1-2-5-19(16)15-27/h1-8,10,12-13,22H,9,11,14-15H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHHEIPWKMVUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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